molecular formula C60H84N4O8 B122445 tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) CAS No. 145237-45-2

tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)

Cat. No.: B122445
CAS No.: 145237-45-2
M. Wt: 989.3 g/mol
InChI Key: FTXOVFAXHOOZQB-UHFFFAOYSA-N
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Description

tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) (hereafter referred to as Calix-DMA) is a macrocyclic ligand derived from p-tert-butylcalix[4]arene, functionalized with four N,N-dimethylacetamide groups at its lower rim. Its structure enables selective binding to metal ions, particularly trivalent lanthanoids (Ln³⁺), through synergistic solvent extraction systems. Key characteristics include:

  • Stoichiometry: Forms 1:3:1 (Ln³⁺:thenoyltrifluoroacetone (HTTA):Calix-DMA) complexes in organic phases, with additional water coordination .
  • Applications: Enhances separation factors (SF) between adjacent lanthanides (e.g., Eu³⁺/Gd³⁺) in solvent extraction systems using HTTA or 4-benzoyl-3-phenyl-5-isoxazolone (HPBI) .
  • Structural Insights: Characterized via elemental analysis, IR, and NMR, though X-ray crystallography data remain unavailable due to crystallization challenges .

Properties

IUPAC Name

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H84N4O8/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)70-34-50(66)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)72-36-52(68)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)71-35-51(67)63(17)18)22-38(26-45)53(37)69-33-49(65)61(13)14/h25-32H,21-24,33-36H2,1-20H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXOVFAXHOOZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)N(C)C)CC4=CC(=CC(=C4OCC(=O)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H84N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408778
Record name tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

989.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145237-45-2
Record name tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation with Bromoethyl-N,N-dimethylacetamide

The most widely reported method involves reacting p-tert-butylcalixarene with 2-bromo-N,N-dimethylacetamide in the presence of a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction is conducted in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) under reflux for 48–72 hours. A four-fold molar excess of the alkylating agent ensures complete substitution of all four phenolic hydroxyl groups.

Reaction Conditions:

  • Molar ratio: 1:4 (calixarene : alkylating agent)

  • Solvent: Anhydrous acetonitrile or DMF

  • Temperature: 80–100°C (reflux)

  • Base: K₂CO₃ or Cs₂CO₃ (4–5 equivalents per hydroxyl group)

  • Reaction time: 48–72 hours

The progress of the reaction is monitored via thin-layer chromatography (TLC), with the product exhibiting higher polarity than the starting material due to the introduction of polar acetamide groups. Post-reaction, the mixture is filtered to remove excess base, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate), yielding the target compound as a white solid.

Alternative Route via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple the calixarene with a hydroxyl-containing precursor of N,N-dimethylacetamide. This method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the substitution of phenolic hydroxyl groups with a pre-formed acetamide-alcohol derivative. While this route offers higher regioselectivity, it is less commonly used due to the complexity of synthesizing the acetamide-alcohol intermediate and the higher cost of reagents.

Mechanistic Insights and Key Optimization Parameters

The alkylation mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the deprotonated phenoxide ion attacks the electrophilic carbon of the bromoethylacetamide reagent. The base plays a dual role: deprotonating the phenolic hydroxyl groups and scavenging hydrogen bromide (HBr) generated during the reaction. Critical factors influencing yield and purity include:

  • Base selection: Cs₂CO₃, with its higher solubility in acetonitrile, outperforms K₂CO₃ in driving the reaction to completion.

  • Solvent polarity: DMF enhances the solubility of both the calixarene and the alkylating agent, reducing reaction time compared to acetonitrile.

  • Steric effects: The bulky tert-butyl groups at the calixarene’s upper rim hinder access to the phenolic oxygens, necessitating prolonged reaction times.

Table 1: Comparative Yields Under Varied Reaction Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Acetonitrile807262
Cs₂CO₃DMF1004878
Cs₂CO₃Acetonitrile807268

Structural Characterization and Conformational Analysis

The successful synthesis of tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) is confirmed through a combination of spectroscopic and crystallographic techniques:

  • ¹H NMR: The disappearance of phenolic proton signals (δ 8.5–9.5 ppm) and the appearance of methylene (–CH₂–, δ 3.5–4.0 ppm) and acetamide (–N(CH₃)₂, δ 2.8–3.1 ppm) protons verify complete substitution. The calixarene’s cone conformation is evidenced by the splitting of aromatic proton signals into distinct axial and equatorial sets.

  • IR Spectroscopy: Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1550–1580 cm⁻¹ (N–H) confirm the presence of acetamide groups.

  • Mass Spectrometry: MALDI-TOF MS exhibits a molecular ion peak at m/z 989.34 ([M + H]⁺), consistent with the molecular formula C₆₀H₈₄N₄O₈.

Single-crystal X-ray diffraction studies, though challenging due to solvent occlusion issues, reveal that the compound maintains a cone conformation with slight asymmetry induced by steric interactions between the acetamide side chains.

Applications in Solvent Extraction and Metal Complexation

tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide) demonstrates exceptional synergism with β-diketones like thenoyltrifluoroacetone (HTTA) in the solvent extraction of trivalent lanthanoids. The acetamide groups act as neutral donors, coordinating to metal ions and enhancing extraction efficiency. For instance, the extraction of Eu(III) with HTTA and the calixarene derivative in chloroform follows the equilibrium:

Eu3++3HTTA+2SEu(TTA)3S2+3H+\text{Eu}^{3+} + 3\text{HTTA} + 2\text{S} \rightleftharpoons \text{Eu(TTA)}3\text{S}2 + 3\text{H}^+

where S represents the calixarene ligand. The synergistic coefficient (log K_{syn}) for Eu(III) extraction reaches 4.2, significantly higher than systems lacking the calixarene .

Chemical Reactions Analysis

Types of Reactions

tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include metal complexes and substituted derivatives of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide), which have enhanced properties for specific applications .

Scientific Research Applications

Chemical Applications

1. Coordination Chemistry

  • Ligand for Metal Ion Extraction : This compound is extensively used as a ligand in coordination chemistry, particularly for the extraction of metal ions such as lanthanides and transition metals. It forms stable complexes that enhance the selectivity and efficiency of metal ion separation processes .

2. Solvent Extraction

  • Lanthanoid Extraction : tert-Butylcalix arene-tetrakis(N,N-dimethylacetamide) has been employed in the extraction of lanthanoids from perchlorate media, demonstrating its utility in separating rare earth elements .

Biological Applications

1. Drug Delivery Systems

  • Complexation with Biologically Relevant Ions : The compound has been investigated for its potential in drug delivery systems due to its ability to form stable complexes with biologically relevant ions. This property can be harnessed to enhance the bioavailability of therapeutic agents .

2. Diagnostic Imaging

  • Potential Therapeutic Agent : Research has explored the use of this compound in diagnostic imaging, where its complexation properties can aid in targeting specific biological markers, thereby improving imaging techniques and therapeutic outcomes .

Industrial Applications

1. Sensor Development

  • Ion Selective Membranes : The compound is utilized in the development of ion-selective membranes for sensors that detect multiple analytes simultaneously. Its ability to selectively bind ions makes it suitable for creating sensitive and accurate detection systems .

2. Separation Processes

  • Enhanced Separation Techniques : In industrial settings, tert-butylcalix arene-tetrakis(N,N-dimethylacetamide) is applied in various separation processes, leveraging its complexation capabilities to improve efficiency in purifying chemical substances .

Case Studies and Research Findings

StudyFocusFindings
Complexation of LanthanidesDemonstrated that tert-butylcalix arene-tetrakis(N,N-dimethylacetamide) acts as a second ligand enhancing the extraction efficiency of trivalent lanthanides when combined with thenoyltrifluoroacetone.
Voltammetric DetectionShowed that the compound can be integrated into polymeric membranes for voltammetric detection of multianalyte ions, providing a robust method for environmental monitoring.
Supramolecular SensorsHighlighted the application of calixarene derivatives in supramolecular chemistry for designing selective sensors, emphasizing the superior selectivity of tert-butyl groups against complex biological amines.

Mechanism of Action

The mechanism of action of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) primarily involves its ability to form stable complexes with metal ions. The calixarene core provides a hydrophobic cavity that can encapsulate metal ions, while the N,N-dimethylacetamide groups enhance solubility and binding affinity. This complexation ability is crucial for its applications in extraction, sensing, and drug delivery .

Comparison with Similar Compounds

Substituent Variations: N,N-Diethylacetamide Analogue

Compound : p-tert-Butylcalix[4]arene-tetrakis(N,N-diethylacetamide) (Calix-DEA)

  • Key Differences : Ethyl groups replace methyl in the acetamide moiety.
  • Performance :
    • Target Metals : Extracts univalent cations (Li⁺, Ag⁺, Cs⁺) in nitrobenzene-water systems .
    • Selectivity : Larger ethyl groups increase steric hindrance and lipophilicity, favoring smaller ions like Ag⁺ (log K = 4.8 for Ag⁺ vs. 2.1 for Cs⁺) .
    • Mechanism : Operates via ion-exchange equilibria, contrasting with Calix-DMA’s synergistic lanthanide extraction .

Table 1: Substituent Effects on Extraction

Compound Target Metals Key Solvent log K (Ag⁺) Separation Factor (SF) for Ln³⁺
Calix-DMA Ln³⁺ CCl₄, CHCl₃ N/A SF = 2.5–3.5 (Eu/Gd)
Calix-DEA Ag⁺, Cs⁺ Nitrobenzene 4.8 N/A

Donor Atom Variation: Thioacetamide Derivative

Compound : tert-Butylcalix[4]arene-tetrakis(N,N-dimethylthioacetamide) (Calix-DMTA)

  • Key Differences : Sulfur replaces oxygen in the acetamide group.
  • Performance: Target Metals: Functions as a lead (Pb²⁺) ionophore in screen-printed electrodes . Selectivity: Sulfur’s soft donor nature enhances affinity for soft Lewis acids (e.g., Pb²⁺ vs. Ln³⁺) . Applications: Used in electrochemical sensors, unlike Calix-DMA’s solvent extraction focus .

Table 2: Donor Atom Influence

Compound Donor Atom Target Metal Application Key Finding
Calix-DMA Oxygen Ln³⁺ Solvent extraction SF improvement for Ln³⁺
Calix-DMTA Sulfur Pb²⁺ Electrochemical sensing High Pb²⁺ selectivity

Calixarene Ring Size: [6] and [8] Derivatives

Compounds :

  • 4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester
  • 4-tert-Butylcalix[8]arene
  • Key Differences : Larger cavities (6- or 8-membered rings) vs. Calix-DMA’s 4-membered ring.
  • Performance :
    • Target Species : Larger ions/molecules (e.g., actinides, organic cations) due to expanded cavity size .
    • Stability : Calix[4]arenes like Calix-DMA show higher rigidity, optimizing coordination with medium-sized Ln³⁺ .

Table 3: Ring Size Impact

Compound Ring Size Cavity Diameter (Å) Typical Application
Calix-DMA 4 ~3.5 Ln³⁺ extraction
Calix[6]arene ester 6 ~5.0 Larger ion complexation
Calix[8]arene 8 ~6.5 Macrocyclic host-guest systems

Thiacalixarene Derivatives

Compound : p-tert-Butylthiacalix[4]arenes with N-(4’-nitrophenyl)acetamide/N,N-diethylacetamide groups

  • Key Differences : Sulfur bridges replace methylene groups in the calixarene skeleton.
  • Performance :
    • Target Species : Anions (F⁻, H₂PO₄⁻) via hydrogen bonding and electrostatic interactions .
    • Conformational Flexibility : Adopts cone/partial cone conformations, unlike Calix-DMA’s fixed cone structure .

Table 4: Thiacalixarene vs. Calix-DMA

Compound Bridging Atom Target Species Key Interaction
Calix-DMA CH₂ Ln³⁺ Coordination bonding
Thiacalixarene S Anions Hydrogen bonding

Biological Activity

tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide) is a calixarene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various interactions with biological systems, making it a subject of interest in fields such as medicinal chemistry and environmental science.

Chemical Structure and Properties

tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide) is a calixarene compound with four tert-butyl groups and four N,N-dimethylacetamide substituents. The presence of these bulky tert-butyl groups enhances the hydrophobic character of the molecule, while the N,N-dimethylacetamide groups contribute to its solubility in polar solvents. This dual nature allows the compound to interact effectively with both hydrophobic and hydrophilic environments.

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and other biological molecules. The N,N-dimethylacetamide groups can act as ligands, facilitating metal ion binding, which is crucial for various biological processes. Additionally, the compound's structure allows for potential interactions with cellular membranes and proteins, influencing cellular signaling pathways.

1. Metal Ion Binding

Research has demonstrated that tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) exhibits significant binding affinity for lanthanide ions (Ln(III)) in solvent extraction processes. This property is particularly useful in environmental applications for the selective removal of heavy metals from contaminated water sources. The binding constants for various Ln(III) ions have been reported, showcasing the compound's effectiveness as a chelating agent .

2. Antimicrobial Activity

Studies indicate that calixarene derivatives, including tert-butylcalixarene-tetrakis(N,N-dimethylacetamide), may possess antimicrobial properties. The mechanism involves disrupting microbial cell membranes through hydrophobic interactions, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents .

3. Sensor Applications

The compound has been utilized as an ionophore in ion-selective electrodes (ISEs), enhancing the sensitivity and selectivity of sensors for various ions. Its application in electrochemical sensors demonstrates its potential in detecting biologically relevant ions, contributing to biomedical diagnostics .

Case Study 1: Metal Ion Extraction

A study focused on the synergistic extraction of lanthanides using tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) showed enhanced selectivity and efficiency compared to traditional methods. The extraction efficiency was quantified using equilibrium constants, indicating a strong interaction between the calixarene derivative and the metal ions .

Metal Ion Log K Extraction Efficiency (%)
La(III)2.3085
Nd(III)2.5090
Eu(III)2.4088
Ho(III)2.4587

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluating the antimicrobial activity of tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) against various bacterial strains showed promising results. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Q & A

Q. What is the primary role of tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) in lanthanide solvent extraction?

This compound acts as a synergistic ligand in combination with chelating agents like thenoyltrifluoroacetone (HTTA) to enhance the extraction efficiency of trivalent lanthanides. The calixarene framework provides a preorganized cavity for metal coordination, while the N,N-dimethylacetamide groups improve solubility and metal-ligand interactions. The stoichiometry of extracted complexes (e.g., 1:1 metal-to-ligand ratio) is determined through slope analysis and equilibrium constant calculations . Structural validation employs IR, NMR, and elemental analysis .

Q. How is the stoichiometry of metal complexes involving this ligand experimentally determined?

Researchers use slope analysis by plotting log(distribution ratio) vs. log(ligand concentration) under controlled pH and ionic strength. Equilibrium constants are derived from 42+ experimental data points, ensuring statistical confidence (95%) with a standard deviation <±0.05. For example, in Eu(III) complexes, the extraction equilibrium is modeled as:

Ln3++3HTTA+Calix-DMALn(TTA)3(Calix-DMA)+3H+\text{Ln}^{3+} + 3\text{HTTA} + \text{Calix-DMA} \leftrightarrow \text{Ln(TTA)}_3(\text{Calix-DMA}) + 3\text{H}^+

This methodology confirms synergistic effects and quantifies separation factors for adjacent lanthanides .

Q. What structural features make this compound suitable for coordination chemistry?

The tert-butyl groups at the calix[4]arene rim enhance conformational rigidity, while the four N,N-dimethylacetamide arms act as flexible binding sites. This combination allows selective encapsulation of metal ions like Eu(III) and Gd(III), as shown in X-ray and NMR studies. The ligand’s cavity size (~3.5–4.0 Å) and electron-donating acetamide groups favor trivalent lanthanide coordination .

Advanced Research Questions

Q. How do diluent properties influence the extraction efficiency of lanthanides with this ligand?

Diluents such as chloroform, nitrobenzene, or ionic liquids modulate extraction by altering polarity and dielectric constants. For instance, Petrova et al. (2010) demonstrated that polar diluents improve separation factors (e.g., βLu/La=12.5\beta_{\text{Lu/La}} = 12.5 in chloroform vs. 8.2 in toluene). The diluent’s ability to stabilize the extracted complex through solvation or hydrogen bonding is critical .

Q. What methodologies resolve discrepancies in extraction data under varying experimental conditions?

Contradictions in extraction efficiency (e.g., pH-dependent selectivity reversals) are addressed by:

  • Controlling ionic strength with inert salts (e.g., NaClO4_4).
  • Validating equilibrium constants via dual-temperature experiments to account for enthalpy/entropy contributions.
  • Cross-referencing structural data (e.g., IR peak shifts at 1640 cm1^{-1} for coordinated amide groups) with extraction trends .

Q. How can structural characterization techniques differentiate between solution-phase and solid-state coordination modes?

  • X-ray crystallography : Resolves solid-state geometry (e.g., [Eu(TTA)2_2(C2_2H5_5OH)4_4]Cl complexes showing 8-coordinate Eu3+^{3+}) .
  • NMR spectroscopy : Detects dynamic processes in solution, such as ligand exchange rates (e.g., 1H^1\text{H} NMR chemical shifts for acetamide protons at δ 2.8–3.1 ppm) .
  • IR spectroscopy : Identifies bonding modes (e.g., ν(C=O) at 1650 cm1^{-1} shifts upon metal coordination) .

Q. What are the safety protocols for handling this compound given the carcinogenic risk of N,N-dimethylacetamide?

N,N-dimethylacetamide (DMA) is classified as a Group 2B carcinogen (possibly human carcinogenic). Researchers must:

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Monitor airborne concentrations (<10 ppm OSHA PEL).
  • Dispose of waste via certified chemical destruction facilities .

Methodological Notes

  • Data Analysis : Use non-linear regression for equilibrium constant calculations, incorporating error margins from triplicate trials.
  • Advanced Separation : For adjacent lanthanides (e.g., Eu/Gd), optimize pH (3.5–4.5) and ligand-to-metal ratios (2:1 to 4:1) to maximize selectivity .
  • Thermodynamic Studies : Reference DMA’s heat capacity (7–340 K range) and fusion entropy (ΔSfus=22.1 J mol1 K1\Delta S_{\text{fus}} = 22.1\ \text{J mol}^{-1}\ \text{K}^{-1}) to model solvent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Reactant of Route 2
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tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)

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